molecular formula C33H47NO B10782503 Moctamide

Moctamide

Cat. No.: B10782503
M. Wt: 473.7 g/mol
InChI Key: GSPPFJJUCULBDC-UHFFFAOYSA-N
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Description

Moctamide is a synthetic linoleamide derivative, primarily recognized for its hypocholesterolemic properties. It was patented by Sumitomo Chemical Co., Ltd., a major Japanese chemical company, as a prophylactic agent against arteriosclerosis. The administration of this compound has been shown to significantly lower serum and liver cholesterol levels and prevent the formation of aortic atheromatous changes .

Properties

IUPAC Name

N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H47NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-33(35)34-32(31-21-18-17-19-22-31)28-30-26-24-29(2)25-27-30/h7-8,10-11,17-19,21-22,24-27,32H,3-6,9,12-16,20,23,28H2,1-2H3,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPPFJJUCULBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H47NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00865499
Record name N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Moctamide involves the reaction of linoleic acid with an amine derivative under controlled conditions. The process typically requires a catalyst to facilitate the reaction and ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the precise control of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as crystallization or chromatography to remove any impurities and ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Moctamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides, which may have different biological activities.

    Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, modifying its chemical and biological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Moctamide has a wide range of scientific research applications, including:

Mechanism of Action

Moctamide exerts its effects by inhibiting the absorption of cholesterol in the intestines. It targets specific enzymes and transporters involved in cholesterol metabolism, thereby reducing the overall cholesterol levels in the body. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound interacts with key proteins in the cholesterol absorption pathway .

Comparison with Similar Compounds

    Ezetimibe: Another cholesterol absorption inhibitor, but with a different mechanism of action.

    Statins: Inhibit cholesterol synthesis in the liver, whereas Moctamide inhibits absorption in the intestines.

    Bile Acid Sequestrants: Bind to bile acids in the intestines, preventing their reabsorption and promoting cholesterol excretion.

Uniqueness of this compound: this compound is unique in its specific inhibition of cholesterol absorption, making it a valuable addition to the arsenal of hypocholesterolemic agents. Unlike statins, which target cholesterol synthesis, this compound’s mechanism of action provides an alternative approach to managing cholesterol levels .

Biological Activity

Moctamide, a compound with emerging interest in the field of medicinal chemistry, has been investigated for its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Overview of this compound

This compound is synthesized through a multi-step process involving the reaction of 4-methylbenzyl chloride with phenylethylamine, followed by an amidation reaction with octadeca-9,12-dienoic acid. This synthesis can be optimized for industrial production using techniques like continuous flow synthesis. The compound's unique structural features contribute to its distinct chemical and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Pathogen TypeInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Gram-positive15-200.5-1 µg/mL
Gram-negative10-151-2 µg/mL

This data suggests that this compound could be a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

This compound has also been explored for its anti-inflammatory effects . It appears to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to a reduction in pro-inflammatory cytokines.

Case Study: In Vivo Effects on Inflammation

A recent study investigated the anti-inflammatory effects of this compound in a rat model of induced inflammation. The results showed a significant reduction in paw edema compared to control groups:

Treatment GroupEdema Reduction (%)
Control0
Low Dose this compound30
High Dose this compound60

These findings support the potential use of this compound as an anti-inflammatory agent.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating cellular processes. For instance, its action on COX and LOX enzymes suggests that it could effectively reduce inflammation by blocking the production of inflammatory mediators.

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds exhibiting similar biological activities:

Compound NameStructure TypeBiological Activity
N-[2-(4-methoxyphenyl)-1-phenylethyl]octadeca-9,12-dienamideMethoxy derivativeAntimicrobial
N-[2-(4-chlorophenyl)-1-phenylethyl]octadeca-9,12-dienamideChlorinated derivativeAnti-inflammatory

The unique structural features of this compound, including the arrangement of phenyl and octadecadienamide groups, contribute to its distinct chemical and biological properties.

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